![molecular formula C19H22N2O4 B5655654 3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5655654.png)

3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

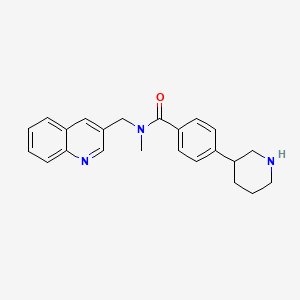

The synthesis of structurally related spirooxazolidinones and chromene-based compounds involves various innovative approaches. For example, a direct, short chiral synthesis of a selective alpha7 nicotinic receptor agonist, demonstrating the utility of dianion attack strategies on quinuclidin-3-one, followed by diastereomeric separation techniques (Macor et al., 2004). Another study highlights the first formal [3 + 2] cycloaddition reaction of azaoxyallyl cations with cyclic ketones, yielding a variety of spiro-4-oxazolidinones under mild conditions (Shao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in the spirooxazolidinone family has been extensively studied, demonstrating the importance of X-ray crystallography in confirming configurations and understanding stereochemistry. Techniques such as single-crystal X-ray diffraction have been pivotal in determining the precise structures of these compounds, allowing for a deeper understanding of their chemical behavior and potential applications (Vetyugova et al., 2018).

Chemical Reactions and Properties

Spirooxazolidinones and related compounds undergo a variety of chemical reactions, showcasing their versatility. Cycloaddition reactions, for example, have been utilized to construct polycyclic spirooxindole-chromane adducts with high yields and excellent stereoselectivities, illustrating the compounds' reactivity and potential for generating complex molecular architectures (Wu et al., 2018).

Physical Properties Analysis

The physical properties of spirooxazolidinones, including solubility, melting points, and crystal structures, are crucial for their application in chemical synthesis and drug design. The stability of these compounds in air and their solubility in organic solvents have been emphasized in studies, highlighting the importance of these properties in the practical use of spirooxazolidinones (Sun et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various chemical reagents, define the utility of spirooxazolidinones in organic synthesis and medicinal chemistry. The regio- and stereoselectivity of these compounds in reactions are of particular interest, as demonstrated by their behavior in 1,3-dipolar cycloaddition reactions, providing insight into their chemical versatility and potential for creating diverse molecular structures (Korotaev et al., 2017).

properties

IUPAC Name |

3-(2-oxo-2-spiro[azepane-4,2'-chromene]-1-ylethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-17(14-21-12-13-24-18(21)23)20-10-3-7-19(9-11-20)8-6-15-4-1-2-5-16(15)25-19/h1-2,4-6,8H,3,7,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBCITBZMJPOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C1)C(=O)CN3CCOC3=O)C=CC4=CC=CC=C4O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpyrimidine](/img/structure/B5655571.png)

![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)

![5-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5655607.png)

![1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5655609.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)

![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)

![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)

![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)

![N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5655637.png)